![molecular formula C8H8N2O2 B115582 6-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-82-6](/img/structure/B115582.png)

6-Methoxybenzo[d]isoxazol-3-amine

Übersicht

Beschreibung

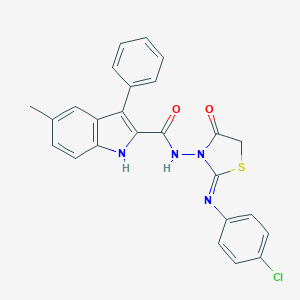

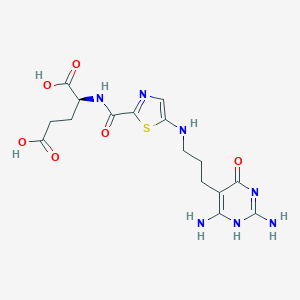

6-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic chemical compound used in scientific research . It has a molecular formula of C8H8N2O2 .

Synthesis Analysis

The synthesis of isoxazoles, including 6-Methoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures .Molecular Structure Analysis

The InChI code for 6-Methoxybenzo[d]isoxazol-3-amine is 1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) .Chemical Reactions Analysis

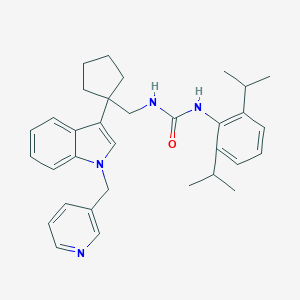

The reactions of isoxazol-3-amine, thiazol-2-amine, and benzo[d]thiazol-2-amine with 4-nitrobenzaldehyde and indole in the absence of a solvent under ball-milling conditions have been studied . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .Physical And Chemical Properties Analysis

6-Methoxybenzo[d]isoxazol-3-amine has a molecular weight of 164.16 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Condensation Reactions

6-Methoxybenzo[d]isoxazol-3-amine can be used in condensation reactions with other compounds like indole and 4-nitrobenzaldehyde under mechanoactivation conditions . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .

Synthesis of Schiff Bases

Schiff bases are valuable objects for the search for drug candidates . They are also used as ligands for the preparation of complexes with metal cations , including those for medical use . Additionally, Schiff bases are widely used in fluorophores and chemosensors/probes for various analytes .

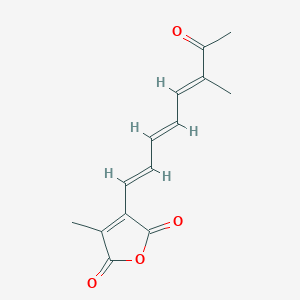

Synthesis of Derivatives

Modification of the C=N bond in azomethines is a convenient method for obtaining a variety of derivatives . For example, aza-Favorskii and quasi-aza-Favorskii reaction products, aminophosphonate derivatives , asymmetric arylation products , heteroatom-substituted adducts , cycloaddition products , and others .

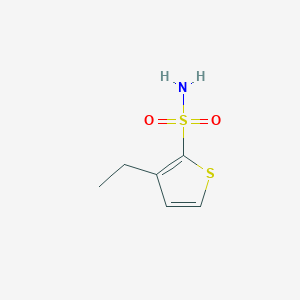

BRD4 Inhibitors

6-Methoxybenzo[d]isoxazol-3-amine can be used in the design and synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia . Most compounds exhibited potent BRD4 binding activities .

Anti-proliferative Activity

Some compounds designed using 6-Methoxybenzo[d]isoxazol-3-amine showed remarkable anti-proliferative activity against MV4-11 cells . They were effective for BRD4(1) binding and inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

Induction of Cell Apoptosis

These compounds can block cell cycle in MV4-11 cells at G0/G1 phase and induce cell apoptosis . This makes 6-Methoxybenzo[d]isoxazol-3-amine a potential candidate for further drug development .

Wirkmechanismus

Target of Action

It’s known that isoxazole and thiazole fragments, which are part of the compound’s structure, are widely represented in drugs . This suggests that the compound might interact with a variety of biological targets.

Mode of Action

The mode of action of 6-Methoxybenzo[d]isoxazol-3-amine involves the formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment . This results in the formation of α,α-disubstituted azolyl-amines . The Schiff bases are valuable objects for the search for drug candidates .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, given the wide representation of isoxazole and thiazole fragments in drugs .

Result of Action

The formation of α,α-disubstituted azolyl-amines suggests that the compound could potentially exert a variety of biological effects .

Safety and Hazards

Zukünftige Richtungen

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Therefore, the development of new synthetic routes and the exploration of the potential application of synthesized bioactive compounds, including 6-Methoxybenzo[d]isoxazol-3-amine, are areas of ongoing research .

Eigenschaften

IUPAC Name |

6-methoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWCFQVFVCXHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443330 | |

| Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157368-82-6 | |

| Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)